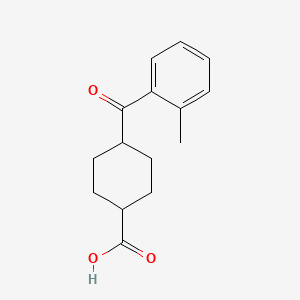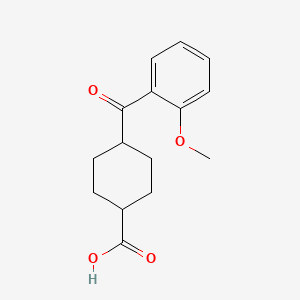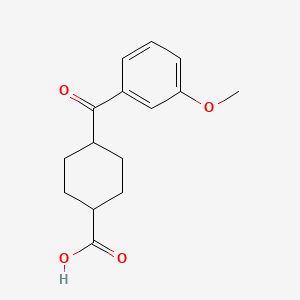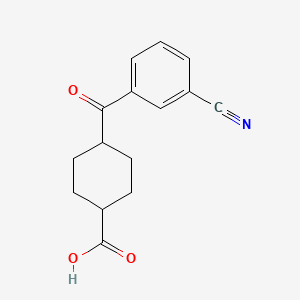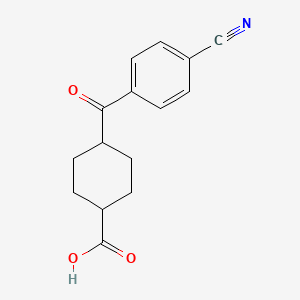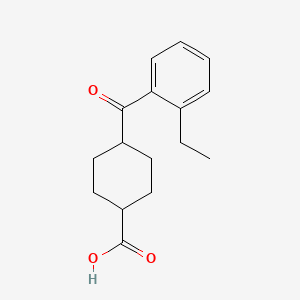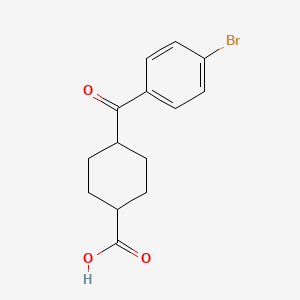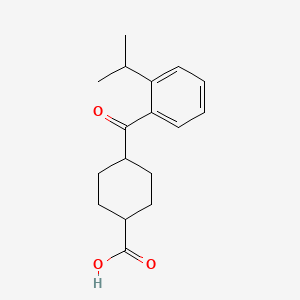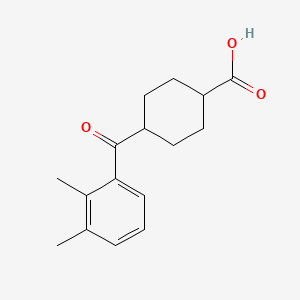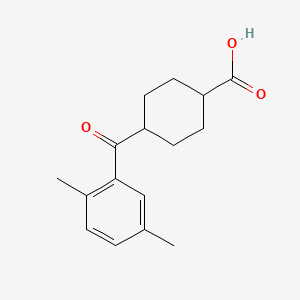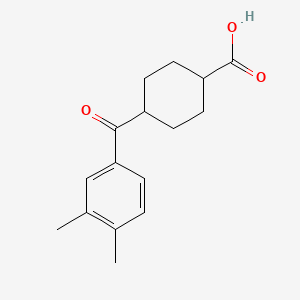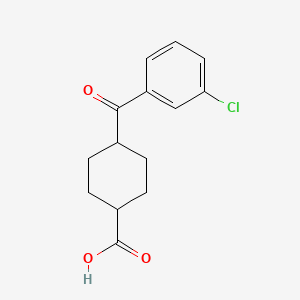
3,5-Dimethyl-3'-methoxybenzophenone
描述
3,5-Dimethyl-3’-methoxybenzophenone is an organic compound with the molecular formula C16H16O2. It is a benzophenone derivative, characterized by the presence of two aromatic rings connected by a carbonyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
作用机制
Target of Action
It is known that similar compounds, such as 1,1-diaryl compounds, are used as bioactive molecules in medicines and pesticides
Mode of Action
It’s worth noting that similar compounds, like 1,1-diaryl compounds, can be used as catalysts in chemical synthesis, chemical probes, and biologically active molecules . The exact interaction of 3,5-Dimethyl-3’-methoxybenzophenone with its targets and the resulting changes are yet to be determined.
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, contributing to their bioactivity
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level, contributing to their bioactivity
生化分析
Biochemical Properties
3,5-Dimethyl-3’-methoxybenzophenone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Molecular Mechanism
The molecular mechanism of action of 3,5-Dimethyl-3’-methoxybenzophenone involves several key interactions at the molecular level. One of the primary mechanisms is the binding to enzyme active sites, leading to either inhibition or activation of the enzyme’s activity. For instance, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of other compounds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5-Dimethyl-3’-methoxybenzophenone can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3,5-Dimethyl-3’-methoxybenzophenone is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy .
Long-term exposure to 3,5-Dimethyl-3’-methoxybenzophenone in in vitro and in vivo studies has revealed potential cumulative effects on cellular function. These effects include alterations in cell signaling pathways, changes in gene expression, and modifications in cellular metabolism. Understanding these temporal effects is essential for optimizing the use of this compound in research and therapeutic applications .
Metabolic Pathways
3,5-Dimethyl-3’-methoxybenzophenone is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes play a critical role in the oxidative metabolism of the compound, leading to the formation of various metabolites. The metabolic pathways of 3,5-Dimethyl-3’-methoxybenzophenone can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety .
Additionally, the compound can interact with other metabolic enzymes and cofactors, leading to changes in metabolic flux and metabolite levels. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 3,5-Dimethyl-3’-methoxybenzophenone within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments .
The localization and accumulation of 3,5-Dimethyl-3’-methoxybenzophenone can influence its activity and function. For instance, its distribution within the liver can affect its metabolism and clearance, while its accumulation in target tissues can enhance its therapeutic effects .
Subcellular Localization
The subcellular localization of 3,5-Dimethyl-3’-methoxybenzophenone is determined by various targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell, where it can exert its effects .
For example, 3,5-Dimethyl-3’-methoxybenzophenone may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be directed to the nucleus, where it can modulate gene expression and other nuclear processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-3’-methoxybenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 3,5-dimethylbenzoyl chloride and 3-methoxybenzene as starting materials. The reaction is catalyzed by a Lewis acid, such as aluminum chloride, under anhydrous conditions. The general reaction scheme is as follows:
3,5-dimethylbenzoyl chloride+3-methoxybenzeneAlCl33,5-Dimethyl-3’-methoxybenzophenone
Industrial Production Methods: In industrial settings, the production of 3,5-Dimethyl-3’-methoxybenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production.
化学反应分析
Types of Reactions: 3,5-Dimethyl-3’-methoxybenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzophenone derivatives.
科学研究应用
3,5-Dimethyl-3’-methoxybenzophenone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a photoinitiator in polymer chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with anti-inflammatory and anticancer activities.
Industry: Utilized in the production of UV filters for sunscreens and other personal care products.
相似化合物的比较
Benzophenone: The parent compound, lacking the methyl and methoxy substituents.
4-Methoxybenzophenone: Similar structure but with a methoxy group at the para position.
3,4-Dimethylbenzophenone: Similar structure but with methyl groups at the meta and para positions.
Uniqueness: 3,5-Dimethyl-3’-methoxybenzophenone is unique due to the specific positioning of the methyl and methoxy groups, which can influence its chemical reactivity and biological activity. The presence of these substituents can enhance its photostability and UV-absorbing properties, making it particularly useful in applications such as sunscreens.
属性
IUPAC Name |
(3,5-dimethylphenyl)-(3-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-11-7-12(2)9-14(8-11)16(17)13-5-4-6-15(10-13)18-3/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOZWSJMRYQIBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C2=CC(=CC=C2)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641480 | |
| Record name | (3,5-Dimethylphenyl)(3-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
750633-74-0 | |
| Record name | Methanone, (3,5-dimethylphenyl)(3-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=750633-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,5-Dimethylphenyl)(3-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


